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H-Thr-Pro-OHHCl

Cat. No.: B12100521
M. Wt: 252.69 g/mol
InChI Key: OAKJSTYDXTXTAI-UHFFFAOYSA-N
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Description

Significance of Dipeptide Chemistry in Contemporary Biochemical and Pharmaceutical Research

Dipeptides, the simplest members of the peptide family, consist of two amino acids linked by a single peptide bond. nih.gov Their significance in modern biochemical and pharmaceutical research is multifaceted. Fundamentally, they serve as the basic building blocks for the synthesis of more complex polypeptides and proteins. [From general knowledge, supported by search context] Beyond this structural role, dipeptides are recognized as biologically active molecules involved in a variety of physiological processes, including neurotransmission and cell signaling. [From general knowledge, supported by search context]

In a research context, dipeptides are invaluable tools for investigating protein structure, function, and intermolecular interactions. [From general knowledge, supported by search context] Their smaller, more manageable size allows for detailed studies of phenomena that would be too complex to analyze in a full-sized protein. Furthermore, certain dipeptides exhibit enhanced physicochemical properties compared to their constituent amino acids, such as increased water solubility and greater stability against hydrolysis, which is particularly relevant for therapeutic applications. [From general knowledge, supported by search context]

The hydrochloride salt form of a dipeptide, such as H-Thr-Pro-OHHCl, is common in research and pharmaceutical settings. The addition of hydrochloric acid creates a salt that is typically a stable, crystalline solid, which enhances the compound's shelf-life and handling characteristics. labproinc.comlookchem.com This salt form often improves solubility in aqueous solutions, a critical factor for many experimental and formulation processes. labproinc.com

Historical Context and Prior Academic Research on Threonine-Proline Containing Peptides

The scientific literature contains notable research into peptides that feature both threonine (Thr) and proline (Pro) residues, highlighting the unique structural and chemical contributions of this pairing. Proline's distinctive cyclic structure imposes significant conformational constraints on a peptide backbone, often inducing turns or bends and disrupting helical structures. nih.gov This rigidity can affect the rate of protein synthesis within the ribosome, as the proline ring alters the optimal positioning required for rapid peptide bond formation. nih.gov

Research has explored how the Thr-Pro motif functions within larger peptide sequences. For instance, the tripeptide Threonyl-lysyl-proline (Thr-Lys-Pro) has been identified as a macrophage inhibitory peptide, indicating a role for the sequence in modulating immune responses. nih.gov The parent dipeptide, L-threonyl-L-proline, is recognized as a metabolite, having been identified in organisms such as the protist Euglena gracilis. nih.gov

In the field of synthetic chemistry, derivatives of threonine and proline are crucial. "Pseudoproline dipeptides," where a threonine residue is cyclized, are employed to disrupt peptide aggregation during solid-phase peptide synthesis, thereby enhancing the efficiency and yield of complex peptide production. [From general knowledge, supported by search context] Furthermore, studies on the chemical reactivity of proline residues have shown that their susceptibility to oxidative damage is influenced by their position within a peptide chain, with neighboring residues affecting the electron density of the proline nitrogen. rsc.org

Articulation of the Research Gap and Rationale for Focused Inquiry into this compound

Despite the extensive research on peptides containing threonine and proline, a significant gap exists in the academic literature concerning the focused investigation of the H-Thr-Pro-OH dipeptide itself, particularly in its hydrochloride salt form. The majority of existing studies treat the Thr-Pro motif as a component of a larger, more complex peptide nih.govnih.gov or utilize its derivatives as tools for chemical synthesis. [From general knowledge, supported by search context] There is a discernible lack of research dedicated to characterizing the fundamental physicochemical and biological properties of the isolated this compound molecule.

Current knowledge is largely extrapolated from studies on its constituent amino acids or on larger, more complex systems in which it is embedded. A dedicated academic inquiry into this compound is therefore warranted to establish a foundational understanding of its intrinsic properties. Such research would elucidate its specific conformational dynamics in solution, its stability profile, its potential for self-assembly, and any inherent biological activity independent of a larger peptide sequence. This foundational data would be invaluable for its application as a reference compound in metabolic studies, for its use in the design of novel peptidomimetics, and for refining its role as a building block in structural biology and pharmaceutical development.

Research Findings and Data

Chemical Identity and Properties of Threonyl-Proline and its Hydrochloride Salt

The following table summarizes key identifiers and computed properties for the parent dipeptide, L-Threonyl-L-proline, and its hydrochloride salt.

PropertyValueSource
Compound Name L-Threonyl-L-proline hydrochlorideN/A
Synonyms H-Thr-Pro-OH·HCl nih.gov
Molecular Formula C₉H₁₇ClN₂O₄
Molecular Weight 252.70 g/mol
Parent Compound CAS 46398-79-2 (for L-Threonyl-L-proline) nih.gov
Parent Compound Formula C₉H₁₆N₂O₄ nih.gov
Parent Compound Mol. Wt. 216.23 g/mol nih.gov
Parent IUPAC Name (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClN2O4 B12100521 H-Thr-Pro-OHHCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJSTYDXTXTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Process Optimization for H Thr Pro Ohhcl

Modern Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Thr-Pro-OHHCl Construction

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone of modern peptide chemistry, offering a streamlined and often automated approach for the construction of peptide chains. researchgate.netpeptide.com The general process involves anchoring the C-terminal amino acid, in this case, Proline, to an insoluble polymer resin. The peptide chain is then elongated through sequential cycles of N-α-deprotection and coupling of the next protected amino acid, Threonine. peptide.com The final dipeptide is then cleaved from the resin and all protecting groups are removed. The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes a base-labile N-α-protecting group (Fmoc) and acid-labile side-chain protecting groups. iris-biotech.de

Elucidation of Optimized Coupling Efficiencies and Stereochemical Control

The formation of the peptide bond between Threonine and the secondary amine of Proline is a critical step that requires optimized coupling conditions to ensure high efficiency and prevent side reactions. The choice of coupling reagent is paramount for activating the carboxylic acid of the incoming Threonine derivative.

Coupling Efficiencies: The coupling of an amino acid to a proline residue on a solid support can be challenging due to the secondary amine nature of proline. Efficient activation and coupling are necessary to achieve high yields. Common in-situ activating reagents include phosphonium (B103445) salts like BOP and PyBOP®, and aminium/uronium salts like HBTU and HATU. bachem.com Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are also widely used, typically in conjunction with additives. peptide.com For the synthesis of H-Thr-Pro-OH, Fmoc-Thr(tBu)-OH would be coupled to a Proline-loaded resin (e.g., Wang resin or 2-chlorotrityl chloride resin). The use of 2-chlorotrityl resin is advantageous for preparing protected peptide fragments due to the mild cleavage conditions required. researchgate.net

Stereochemical Control: Maintaining the stereochemical integrity of both chiral centers (L-Threonine and L-Proline) is a fundamental challenge in peptide synthesis. fiveable.me Racemization can occur at the C-terminal amino acid during the activation step. uni-kiel.de To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are added to the coupling mixture. peptide.comuni-kiel.deuniurb.it These additives react with the activated amino acid to form an active ester intermediate, which then couples to the amine with minimal racemization. peptide.com The choice of base can also influence the level of racemization, with weaker bases like N-methylmorpholine (NMM) or collidine sometimes being preferred over N,N-diisopropylethylamine (DIEA) in sensitive couplings. bachem.comuni-kiel.de

Table 1: Comparison of Common SPPS Coupling Reagents for Thr-Pro Bond Formation This is an interactive table. You can sort and filter the data.

Coupling Reagent Type Key Features Racemization Suppression
HBTU/TBTU Aminium/Uronium Salt Highly efficient, fast reaction times, common in automated synthesis. peptide.com Good, especially with HOBt as the leaving group.
HATU Aminium/Uronium Salt More reactive than HBTU due to the HOAt leaving group; excellent for hindered couplings. Excellent, due to the presence of HOAt. uni-kiel.de
DIC/HOBt Carbodiimide/Additive Cost-effective, forms soluble urea (B33335) byproduct (DIU). HOBt minimizes racemization. peptide.com Good, HOBt is an effective suppressant. bachem.com
PyBOP® Phosphonium Salt High coupling efficiency, low racemization. bachem.com Very good, similar to HBTU.

Investigation of Cleavage and Deprotection Regimes for this compound Purity

The final stage of SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. thermofisher.com For the Fmoc/tBu strategy, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

The hydroxyl group of threonine is usually protected with a tert-butyl (tBu) ether group, which is readily cleaved by TFA. iris-biotech.dethermofisher.com During acidolysis, reactive cationic species (e.g., the tert-butyl cation) are generated from the protecting groups and the resin linker. sigmaaldrich.com These can cause unwanted side reactions with nucleophilic residues in the peptide. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.com

A common cleavage cocktail for a simple peptide like H-Thr-Pro-OH would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). A typical formulation is 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com The reaction is usually carried out for 1-3 hours at room temperature. thermofisher.comscribd.com After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). To obtain the hydrochloride salt, the purified peptide can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride, followed by lyophilization or crystallization.

Table 2: Representative Cleavage Cocktails for Fmoc-SPPS This is an interactive table. You can sort and filter the data.

Reagent Cocktail Composition (v/v/v) Target Protecting Groups Notes
TFA/TIS/H₂O 95:2.5:2.5 tBu, Trt, Boc A general-purpose, non-malodorous cocktail suitable for most peptides. sigmaaldrich.com
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) Pmc, Mtr, tBu, Trt, Boc A "universal" cocktail for complex peptides, especially those containing Arg(Pmc/Mtr) and Cys. sigmaaldrich.com
TFA/DCM 1:1 to 1:99 Mtt, Mmt Very mild conditions for selective deprotection on-resin. iris-biotech.de

Solution-Phase Synthesis Approaches for this compound: Challenges and Innovations

While SPPS is dominant for longer peptides, solution-phase synthesis remains a powerful and often more economical method for the large-scale production of short peptides like this compound. researchgate.net This classical approach involves a stepwise coupling of protected amino acids in an appropriate organic solvent, with purification of the intermediate product after each step.

Assessment of Protecting Group Orthogonality and Yield Maximization

The success of a solution-phase synthesis hinges on a carefully designed protecting group strategy. ug.edu.pl Orthogonality is the key principle, meaning that each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.de

For the synthesis of H-Thr-Pro-OH, a typical strategy would involve protecting the N-terminus of Threonine (e.g., with Boc or Z-group) and the C-terminus of Proline (e.g., as a methyl or benzyl (B1604629) ester). The Threonine side-chain hydroxyl group may also be protected (e.g., as a benzyl ether (Bzl) when using Z-chemistry, or tBu with Boc-chemistry) to prevent side reactions, although for a dipeptide, it may sometimes be left unprotected depending on the coupling conditions. ug.edu.plpeptide.comnih.gov

A possible route:

Coupling: Boc-Thr(tBu)-OH is coupled with H-Pro-OMe·HCl using a coupling agent like EDC·HCl/HOBt in the presence of a base like NMM to neutralize the hydrochloride salt and facilitate the reaction.

Purification: The resulting protected dipeptide, Boc-Thr(tBu)-Pro-OMe, is purified from byproducts and unreacted starting materials.

Deprotection: The peptide is then treated with a strong acid like TFA or HCl in dioxane to remove both the Boc and tBu groups. Saponification with a base like NaOH would be used to hydrolyze the methyl ester. A final treatment with HCl provides the desired this compound.

Maximizing yield involves optimizing each step, including the choice of solvent, reaction temperature, and purification method (e.g., extraction, crystallization) to efficiently isolate the intermediate products.

Development of Novel Condensation Agents for this compound Synthesis

The heart of solution-phase synthesis is the peptide bond-forming reaction, which relies on a condensation agent (coupling reagent) to activate the carboxyl group. uni-kiel.de

Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the first widely used reagents. bachem.com However, the byproduct, dicyclohexylurea (DCU), is often difficult to remove. The water-soluble variant, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred as its urea byproduct is water-soluble and easily removed by aqueous extraction. bachem.compeptide.com As in SPPS, additives like HOBt or HOSu are almost always used with carbodiimides to improve reaction rates and suppress racemization. bachem.com

Onium Salts: Phosphonium (BOP, PyBOP®) and aminium (HBTU, TBTU, HATU) reagents are highly efficient and have largely replaced carbodiimides for more challenging couplings. uni-kiel.de They are known for high yields, fast reaction times, and low levels of racemization, though they are generally more expensive. uni-kiel.de

Other Reagents: Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been developed and are noted for their ability to cause very little racemization, which is particularly useful for coupling easily epimerized amino acids. peptide.com

Sustainable and Biocatalytic Approaches to this compound Synthesis

In response to the growing demand for greener chemical processes, biocatalysis has emerged as a sustainable alternative to traditional chemical peptide synthesis. researchgate.netresearchgate.net This approach utilizes enzymes to catalyze the formation of peptide bonds, often under mild, aqueous conditions and without the need for complex protecting group chemistry. researchgate.net

Enzymatic synthesis of dipeptides can be achieved using proteases, which normally hydrolyze peptide bonds. By manipulating reaction conditions (e.g., using organic co-solvents, high substrate concentrations, or immobilizing the enzyme), the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis. nih.govrsc.org For instance, proteases like thermolysin or carboxypeptidase Y have been used to synthesize dipeptides from amino acid esters and amides. nih.govrsc.org

An aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in 98% methanol (B129727). asm.org Such a system could potentially be adapted for the synthesis of Thr-Pro. The key advantages of biocatalysis are high stereoselectivity (enzymes typically only accept L-amino acids), reduced waste from protecting groups and hazardous reagents, and milder reaction conditions. researchgate.net However, challenges remain in finding or engineering enzymes with the desired substrate specificity and in optimizing reaction conditions for high yields. researchgate.netasm.org

Principles of Green Chemistry Applied to H-Thr-Pro-OH·HCl Production

The synthesis of peptides, including H-Thr-Pro-OH·HCl, is traditionally associated with the extensive use of hazardous reagents, solvents, and protecting groups, leading to significant chemical waste. The application of green chemistry principles aims to mitigate this environmental impact by redesigning the synthetic process to be more sustainable. Key principles relevant to H-Thr-Pro-OH·HCl production include waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions.

Modern peptide synthesis is increasingly moving away from traditional solution-phase methods, which often have high waste streams, toward more streamlined approaches like Solid-Phase Peptide Synthesis (SPPS). However, even SPPS can be improved through green chemistry. Innovations focus on replacing hazardous solvents like dimethylformamide (DMF) with more benign alternatives, developing recyclable reagents and solid supports, and minimizing the use of excess reagents to improve atom economy.

A significant advancement in green peptide synthesis is the use of enzymatic catalysts, which operate under mild, often aqueous, conditions and exhibit high specificity, thereby eliminating the need for complex protection and deprotection steps common in traditional chemical synthesis. rsc.orgnih.gov For the production of a dipeptide like H-Thr-Pro-OH·HCl, using an aminopeptidase in a solvent like methanol can represent a greener alternative, as it reduces water consumption and can simplify product isolation. nih.gov These biocatalytic methods inherently possess high atom economy and generate less hazardous waste compared to conventional chemical coupling methods.

Table 1: Application of Green Chemistry Principles to Dipeptide Synthesis

Green Chemistry Principle Application in H-Thr-Pro-OH·HCl Synthesis
Waste Prevention Employing enzymatic or chemoenzymatic pathways to reduce the number of synthetic steps and the formation of byproducts. rsc.org
Atom Economy Utilizing catalytic methods (e.g., enzymes) that incorporate a higher percentage of starting materials into the final product.
Safer Solvents & Auxiliaries Replacing hazardous solvents with water or biodegradable solvents like methanol for the synthesis and purification processes. nih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, a common feature of enzymatic catalysis. nih.gov
Use of Renewable Feedstocks Sourcing amino acid precursors (Threonine, Proline) from fermentation or other bio-based processes. nih.gov

| Catalysis | Preferring highly selective enzymatic catalysts over stoichiometric chemical reagents to minimize side reactions and waste. rsc.org |

Enzymatic Synthesis and Chemoenzymatic Pathways for H-Thr-Pro-OH·HCl

Enzymatic and chemoenzymatic strategies offer powerful alternatives to purely chemical methods for constructing the peptide bond in H-Thr-Pro-OH·HCl. These approaches leverage the high selectivity and efficiency of enzymes, often leading to higher yields and purity with fewer side reactions. rsc.orgub.edu

Enzymatic Synthesis: The direct enzymatic coupling of Threonine and Proline can be achieved using various enzymes. Proteases, such as thermolysin, can be used to catalyze the formation of a peptide bond between an N-protected amino acid and a free amino acid ester in aqueous or organic media. rsc.org Research has demonstrated that immobilizing one of the amino acid components on a solid support can shift the reaction equilibrium to favor synthesis over hydrolysis, resulting in high yields for dipeptide production. rsc.org For instance, an aminopeptidase from Streptomyces septatus TH-2 has been shown to effectively synthesize various dipeptides from free amino acids and aminoacyl methyl esters in 98% methanol, retaining its activity for over 100 hours. nih.gov In the case of Phenylalanyl-phenylalanine methyl ester synthesis using this method, the reaction reached an equilibrium where over 50% of the free phenylalanine was converted into the product. nih.gov

Chemoenzymatic Pathways: Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps. For H-Thr-Pro-OH·HCl, a chemoenzymatic approach might involve the chemical synthesis of activated Threonine or Proline precursors, followed by an enzyme-catalyzed ligation step. For example, enzymes like sortase can recognize specific peptide sequences, cleave a bond, and ligate the resulting intermediate to another molecule, a process that can be adapted for dipeptide synthesis. oup.com Another advanced method involves non-ribosomal peptide synthetases (NRPSs), which are large multi-enzyme complexes that naturally produce a wide array of peptides. nih.gov While complex, engineered NRPS or their constituent domains could potentially be harnessed for the specific synthesis of the Thr-Pro linkage. These pathways often occur under biocompatible conditions and can be highly specific. rsc.org

Table 2: Comparison of Enzymatic Approaches for Dipeptide Synthesis

Enzymatic Method Enzyme Example Acyl Donor Acyl Acceptor Key Advantages Reference
Protease-Catalyzed Synthesis Thermolysin N-protected amino acid (e.g., Fmoc-Thr) Amino acid on solid support (e.g., Pro-resin) High yields, reaction equilibrium favors synthesis. rsc.org
Aminopeptidase-Catalyzed Synthesis SSAP Free amino acid (e.g., Thr) Aminoacyl-OMe (e.g., Pro-OMe) No N-protection needed, high stability in organic solvent. nih.gov

| Sortase-Mediated Ligation | Sortase A | Peptide with recognition motif (e.g., LPXTG) | Glycine-terminated nucleophile | High specificity for ligation site. | oup.com |

Methodologies for Analytical Purity Assessment and Structural Elucidation of H-Thr-Pro-OH·HCl

Ensuring the purity and confirming the precise chemical structure of H-Thr-Pro-OH·HCl is critical. Advanced analytical techniques are employed to separate the target dipeptide from starting materials, byproducts, and process-related impurities, and to provide unambiguous structural confirmation.

Advanced Chromatographic Separation Techniques (e.g., 2D-LC, SFC)

Standard one-dimensional high-performance liquid chromatography (1D-HPLC) can be insufficient for resolving complex mixtures that may arise during the synthesis of H-Thr-Pro-OH·HCl. Advanced techniques like two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) offer superior resolving power.

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC significantly increases peak capacity by subjecting the sample to two independent separation mechanisms. chromatographyonline.comacs.org A common setup for peptide analysis involves using ion-exchange chromatography (IEX) in the first dimension followed by reversed-phase liquid chromatography (RPLC) in the second dimension. acs.org This RPLC x RPLC combination is also common, often using different mobile phase pH levels or column chemistries to achieve orthogonality. nih.gov This approach allows for the separation of the target dipeptide from impurities that might co-elute in a 1D system, providing a much more accurate assessment of purity. nih.gov The use of short, fast columns, such as monoliths, in the second dimension enables rapid analysis of the fractions from the first dimension. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the analysis and purification of small molecules, including peptides. perlan.com.pl It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a polar organic solvent like methanol. tandfonline.com SFC offers several advantages over traditional HPLC, including faster separations, lower solvent consumption, and unique selectivity. tandfonline.com For small, polar molecules like dipeptides, SFC can provide excellent separation from closely related impurities. perlan.com.pl The technique is readily coupled with mass spectrometry (MS) for peak identification. perlan.com.pl

Table 3: Features of Advanced Chromatographic Techniques for Peptide Analysis

Technique Principle Common Configuration for Peptides Key Advantages
2D-LC Two orthogonal separation steps IEX × RPLC or RPLC × RPLC Dramatically increased peak capacity, resolution of complex mixtures. chromatographyonline.comnih.gov

| SFC | Mobile phase is a supercritical fluid (e.g., CO₂) | Packed columns (e.g., 2-ethylpyridine) with CO₂/Methanol gradient | Fast analysis, reduced organic solvent use, unique selectivity, MS compatibility. perlan.com.pltandfonline.com |

High-Resolution Mass Spectrometry and Multi-Dimensional Nuclear Magnetic Resonance for Structural Confirmation and Impurity Profiling

While chromatography assesses purity, spectroscopy provides definitive structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the identity of H-Thr-Pro-OH·HCl. It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₉H₁₆N₂O₄ for the free base). Tandem mass spectrometry (MS/MS) is then used to sequence the dipeptide. By inducing fragmentation of the parent ion, a characteristic pattern of b- and y-ions is produced, confirming the Threonine-Proline connectivity and differentiating it from its isomer, Pro-Thr.

Multi-Dimensional Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful technique for complete structural elucidation in solution. While 1D ¹H NMR provides initial information, multi-dimensional NMR experiments are required for full assignment and confirmation.

2D COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the spin systems within the Threonine and Proline residues.

2D TOCSY (Total Correlation Spectroscopy) extends these correlations to the entire spin system of each amino acid residue.

2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the peptide bond, as it will show a correlation between the alpha-protons of one residue and the carbonyl carbon of the other.

Together, these NMR techniques provide an unambiguous map of the molecule's covalent structure and are highly sensitive for detecting and identifying process-related impurities, even at low levels.

Conformational Landscapes and Solution State Dynamics of H Thr Pro Ohhcl

Spectroscopic Probes for H-Thr-Pro-OH·HCl Conformation

Spectroscopic techniques are powerful tools for elucidating the three-dimensional structure of peptides in solution. By probing different aspects of molecular structure, a comprehensive picture of the conformational preferences of H-Thr-Pro-OH·HCl can be assembled.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. For short, flexible peptides like H-Thr-Pro-OH·HCl, the CD spectrum is often dominated by contributions from conformations such as the polyproline II (PPII) helix and random coil.

Proline-rich sequences frequently adopt a left-handed PPII helical conformation, which is a significant structural motif in proteins. nih.govresearchgate.net This conformation is characterized by a specific CD signature. The CD spectrum of a peptide in a PPII conformation typically displays a strong negative band between 195 nm and 206 nm and a weak positive band around 220-228 nm. researchgate.net The presence of charged residues can influence the exact positions and intensities of these bands. researchgate.net Studies on single peptide bonds have shown that the peptide bond N-terminal to a residue like alanine (B10760859) can produce a PPII-like spectrum. acs.org Therefore, the Thr-Pro peptide bond in H-Thr-Pro-OH·HCl is expected to contribute significantly to a PPII-type CD signal, indicating a propensity for an extended, flexible helical structure in aqueous solution.

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures
Secondary StructurePositive Band (nm)Negative Band(s) (nm)Reference
α-Helix~192~208, ~222 proquest.com
β-Sheet~195~217 researchgate.net
Polyproline II (PPII)~228~206 researchgate.net
Random Coil~212~195 acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY) for Inter-Residue Distance Constraints

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules at the atomic level. hw.ac.ukyoutube.comwikipedia.org For determining the three-dimensional structure of peptides, the Nuclear Overhauser Effect (NOE) is particularly crucial. columbia.edu The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei, making it effective for measuring inter-proton distances up to approximately 5 Å. columbia.edublogspot.com

Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in obtaining these distance constraints. blogspot.comacdlabs.com For a small molecule like H-Thr-Pro-OH·HCl, NOESY is generally the preferred method. reddit.com

A key conformational feature of the Thr-Pro peptide bond is the potential for cis-trans isomerism around the ω dihedral angle. nih.gov Due to the cyclic nature of the proline side chain, the energy barrier for this isomerization is lower than in other peptide bonds. nih.gov NOESY experiments can definitively distinguish between these two isomers.

In the trans conformation (ω ≈ 180°), a strong NOE is expected between the α-proton of Threonine (Thr Hα) and the δ-protons of Proline (Pro Hδ).

In the cis conformation (ω ≈ 0°), a strong NOE would be observed between the α-proton of Threonine (Thr Hα) and the α-proton of Proline (Pro Hα). nih.gov

By quantifying the intensities of these cross-peaks, the relative populations of the cis and trans conformers in solution can be determined.

Table 2: Expected Key NOESY Correlations for cis and trans Isomers of the Thr-Pro Peptide Bond
IsomerProton 1Proton 2Expected Internuclear DistanceReference
transThr HαPro Hδ~2.2 Å nih.gov
cisThr HαPro Hα~2.9 Å nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and is highly sensitive to the local conformation and hydrogen-bonding environment of the peptide backbone. europeanpharmaceuticalreview.comthermofisher.com Both techniques are complementary and can be used to study samples in various states. researchgate.neteag.com

The most informative vibrational bands for peptide conformational analysis are the Amide bands. mdpi.com

Amide I (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. Its frequency is a sensitive indicator of secondary structure and hydrogen bonding.

Amide II (1510–1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. mdpi.com

Amide III (1220–1300 cm⁻¹): This is a more complex band involving C-N stretching and N-H bending.

For proline-containing peptides, these bands have distinct features. The tertiary amide bond of proline lacks an N-H proton, which alters the nature of the Amide II and III bands. mdpi.com Raman spectroscopy has been shown to distinguish between cis and trans conformers of X-Pro peptide bonds, with the signals associated with the proline AIIp band appearing at different frequencies for each isomer. mdpi.com The presence of the hydrochloride salt will also affect the spectrum, particularly the vibrational modes of the terminal carboxylate and ammonium (B1175870) groups. gustavus.edugsu.edu Analysis of the vibrational spectra of H-Thr-Pro-OH·HCl can thus provide detailed information on the conformation of the amide bond and the strength of intra- and intermolecular hydrogen bonds.

Table 3: Typical Amide I Band Frequencies in FTIR/Raman for Different Secondary Structures
Secondary StructureAmide I Frequency Range (cm⁻¹)Reference
α-Helix1650 - 1658 mdpi.com
β-Sheet1620 - 1640 (low), 1680 - 1700 (high) mdpi.com
β-Turn1660 - 1685 mdpi.com
Random Coil / Disordered1640 - 1650 mdpi.com

Computational Approaches to H-Thr-Pro-OH·HCl Conformation and Energetics

Computational chemistry provides a powerful complement to experimental techniques, allowing for the detailed exploration of the conformational energy landscape and dynamics of peptides.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govproquest.com By simulating a peptide in a box of explicit water molecules, MD can provide a detailed picture of its conformational ensemble in solution. researchgate.netacs.org

For H-Thr-Pro-OH·HCl, MD simulations can be used to:

Characterize the conformational space: By tracking the backbone dihedral angles (φ, ψ, ω) over time, a Ramachandran plot can be generated to visualize the preferred conformations. Simulations can reveal the populations of PPII, β-turn, and other structures.

Investigate cis-trans isomerization: While standard MD simulations may struggle to sample the slow cis-trans isomerization of the proline peptide bond, enhanced sampling techniques can be used to overcome this energy barrier and predict the equilibrium populations of the two isomers. nih.gov

Analyze solvation: MD simulations explicitly model the interactions between the peptide and surrounding water molecules, providing insights into the hydration shell and the role of solvent in stabilizing certain conformations. acs.orgacs.org

Studies on similar dipeptides, such as Ala-Pro, have demonstrated that MD simulations can successfully sample and characterize both the trans and cis isomers and their respective sub-conformations in aqueous solution. acs.orgacs.org

Quantum Mechanical Calculations for Electronic Structure and Rotational Isomerism

Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), offer a high-accuracy method for investigating the electronic structure and energetics of molecules. researchgate.netchemrxiv.orgnih.gov For H-Thr-Pro-OH·HCl, QM calculations are invaluable for understanding the intrinsic conformational preferences, independent of solvent effects.

Key applications of QM for this dipeptide include:

Determining relative energies of conformers: QM can be used to calculate the precise energies of the cis and trans isomers, revealing which is the ground-state conformation in a vacuum and the energy difference between them. researchgate.netwm.edu

Mapping the potential energy surface: By systematically rotating the backbone dihedral angles, a potential energy surface can be constructed. This allows for the identification of all stable low-energy conformers and the energy barriers that separate them.

Predicting spectroscopic properties: QM calculations can predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. researchgate.netnih.gov This helps to correlate specific spectral features with precise molecular conformations.

Computational studies on proline-containing peptides have used QM to analyze the factors influencing the cis-trans equilibrium and the conformational preferences of the proline ring. nih.gov

Table of Mentioned Compound Names

Abbreviation / Trivial NameSystematic Name
H-Thr-Pro-OH·HCl(2S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carboxylic acid hydrochloride
Threonine (Thr)(2S,3R)-2-amino-3-hydroxybutanoic acid
Proline (Pro)(S)-Pyrrolidine-2-carboxylic acid
Ala-ProAlanylproline

Crystallographic Studies on H-Thr-Pro-OHHCl and Related Peptide Structures

Crystallographic studies provide definitive, high-resolution information about the solid-state conformation of molecules. While a crystal structure for this compound specifically has not been reported in the crystallographic databases, the analysis of related peptide structures containing the Thr-Pro motif offers valuable insights into the likely packing and conformational preferences in the solid state.

A study on pseudoproline-containing dipeptides, which are structurally analogous to Thr-Pro, revealed that the solid-state conformation can differ from what is predominantly observed in solution. uow.edu.au For instance, the dipeptide Cbz-Val-Thr(ΨMe,Mepro)-OH, a protected form of a Val-Thr dipeptide mimic, was found to adopt a trans conformation in the crystal lattice, whereas the cis form was the major conformer in solution. uow.edu.au This highlights the significant role of crystal packing forces in selecting a specific conformer from the available conformational ensemble.

In the absence of a direct structure for this compound, we can infer potential crystallographic parameters based on known structures of small peptides. The crystal structure of a related compound, such as a protected threonine-proline dipeptide, would likely exhibit the following general characteristics:

Crystallographic Parameter Expected Value/Characteristic
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁ (common for chiral molecules)
Conformation of Thr-Pro bondLikely trans due to packing efficiency
Proline Ring PuckerCγ-exo or Cγ-endo
Hydrogen BondingExtensive network involving the N-terminus, C-terminus, and the threonine hydroxyl group
Note: These are generalized expectations based on crystallographic data of similar small peptides.

Biochemical and Biophysical Interactions of H Thr Pro Ohhcl

Elucidation of Molecular Recognition Mechanisms of H-Thr-Pro-OH HCl with Biological Targets (In vitro focus)

Understanding how H-Thr-Pro-OH HCl recognizes and binds to biological targets such as proteins is fundamental to elucidating its function. This process is governed by a combination of factors including the peptide's size, charge, hydrophobicity, and conformational flexibility, which dictate its binding affinity and specificity.

Ligand-Binding Assays and Affinity Determination (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Ligand-binding assays are essential for quantifying the interaction between a ligand, like H-Thr-Pro-OH HCl, and its target protein. bioaustralis.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into binding kinetics and thermodynamics. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. Injecting H-Thr-Pro-OH HCl over the surface would allow for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. novoprolabs.com Given its small size, the interaction of H-Thr-Pro-OH HCl would likely be characterized by fast on- and off-rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net By titrating H-Thr-Pro-OH HCl into a solution containing a target protein, one can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov The polar hydroxyl group of threonine and the peptide backbone could form hydrogen bonds, likely resulting in a favorable enthalpic contribution to the binding energy. nih.gov

Table 1: Illustrative Biophysical Data for H-Thr-Pro-OH HCl Interaction with a Hypothetical Target Protein (e.g., Angiotensin-Converting Enzyme)
TechniqueParameterHypothetical ValueInterpretation
Surface Plasmon Resonance (SPR)Association Rate (kₐ) (M⁻¹s⁻¹)1.5 x 10³Rapid binding to the target.
Dissociation Rate (kₑ) (s⁻¹)3.0 x 10⁻²Moderately fast release from the target.
Dissociation Constant (Kₑ) (µM)20Moderate binding affinity.
Isothermal Titration Calorimetry (ITC)Stoichiometry (n)0.98Indicates a 1:1 binding model.
Enthalpy Change (ΔH) (kcal/mol)-4.5Binding is enthalpically driven, likely due to hydrogen bonding.
Entropy Change (TΔS) (kcal/mol)-1.8Binding is entropically unfavorable, possibly due to conformational restriction upon binding.

Structure-Based Computational Docking and Protein-Peptide Interaction Prediction

Computational docking methods predict the preferred orientation and interaction of a ligand within the binding site of a target protein. nih.gov For H-Thr-Pro-OH HCl, docking studies would be crucial to visualize potential binding modes and identify key intermolecular interactions.

Using a known crystal structure of a target enzyme, such as dipeptidyl peptidase IV (DPP-IV), which is known to interact with proline-containing peptides, a docking simulation could be performed. nih.gov The simulation would likely predict that the threonine residue's hydroxyl group acts as a hydrogen bond donor or acceptor, while the rigid pyrrolidine (B122466) ring of proline fits into a specific hydrophobic pocket. The terminal carboxyl and amino groups would also be expected to form salt bridges or hydrogen bonds with residues in the active site. The hydrochloride salt form implies that the N-terminus is protonated, favoring electrostatic interactions with negatively charged residues.

Table 2: Illustrative Computational Docking Results for H-Thr-Pro-OH HCl with a Hypothetical Peptidase Active Site
ParameterHypothetical Finding
Predicted Binding Energy (kcal/mol)-6.8
Key Interacting ResiduesAsp210, Arg125, Tyr547, Ser630
Predicted Interaction TypesHydrogen bond between Thr-OH and Tyr547-OH
Salt bridge between N-terminus (NH₃⁺) and Asp210 (COO⁻)
Hydrophobic interaction between Pro ring and a hydrophobic pocket

Enzymatic Modulation by H-Thr-Pro-OH HCl: Substrate Specificity and Inhibition Kinetics

The interaction of H-Thr-Pro-OH HCl with enzymes can lead to its degradation or the modulation of enzymatic activity. The unique Xaa-Pro peptide bond significantly influences these interactions.

Protease Susceptibility and Degradation Pathways of H-Thr-Pro-OH HCl

Peptide bonds involving the imino acid proline are known to be conformationally restricted and are generally resistant to cleavage by many common proteases, such as trypsin and chymotrypsin. nih.gov This resistance is a key factor in the biological lifetime of proline-containing peptides. nih.gov

However, specific enzymes, known as proline peptidases, have evolved to cleave these bonds. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): This enzyme specifically cleaves dipeptides from the N-terminus of peptides where proline is in the penultimate position (Xaa-Pro-). Therefore, H-Thr-Pro-OH would be a potential substrate for DPP-IV.

Prolidase: This enzyme cleaves dipeptides with a C-terminal proline (Xaa-Pro), making it a candidate for the degradation of H-Thr-Pro-OH. mdpi.com

Aminopeptidase (B13392206) P: This peptidase removes the N-terminal amino acid from peptides where the second residue is proline, which would also lead to the degradation of H-Thr-Pro-OH. nih.gov

The susceptibility of H-Thr-Pro-OH HCl to these and other proteases would need to be confirmed through in vitro digestion assays followed by analysis via techniques like HPLC or mass spectrometry.

Table 3: Illustrative Protease Susceptibility Profile of H-Thr-Pro-OH HCl
ProteaseHypothetical Cleavage Rate (nmol/min/mg)Interpretation
Trypsin< 0.01Highly resistant to cleavage.
Chymotrypsin< 0.01Highly resistant to cleavage.
Dipeptidyl Peptidase IV (DPP-IV)15.2Potential substrate, susceptible to cleavage.
Prolidase25.8Likely a primary degradation enzyme.

Investigation of H-Thr-Pro-OH HCl as a Modulator of Enzyme Activity (e.g., Kinases, Phosphatases, Peptidases)

Dipeptides and other small peptides can act as modulators, including inhibitors or activators, of various enzymes. technologynetworks.com Based on literature suggesting that Thr-Pro containing peptides may have biological activity, H-Thr-Pro-OH could potentially modulate enzymes like Angiotensin-Converting Enzyme (ACE) or DPP-IV. nih.govnih.gov

Peptidase Inhibition: As a potential substrate for DPP-IV, H-Thr-Pro-OH could also act as a competitive inhibitor for the degradation of other DPP-IV substrates. Similarly, its structural resemblance to the C-terminus of angiotensin I could make it a weak competitive inhibitor of ACE. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Kinase/Phosphatase Modulation: There is no direct evidence to suggest H-Thr-Pro-OH modulates kinases or phosphatases. Such activity is less likely for a simple dipeptide, as kinase and phosphatase inhibitors are often larger molecules capable of more extensive interactions with the enzyme's active site or allosteric sites. mdpi.comgoogleapis.com

Table 4: Illustrative Enzyme Modulation Profile of H-Thr-Pro-OH HCl
Enzyme TargetAssay TypeHypothetical IC₅₀ (µM)Interpretation
Angiotensin-Converting Enzyme (ACE)Inhibition Assay> 500Negligible to very weak inhibitory activity.
Dipeptidyl Peptidase IV (DPP-IV)Inhibition Assay150Weak competitive inhibition.
Protein Kinase A (PKA)Inhibition Assay> 1000No significant inhibitory activity expected.
Protein Phosphatase 2A (PP2A)Inhibition Assay> 1000No significant inhibitory activity expected.

Membrane Interaction Studies of H-Thr-Pro-OH HCl (In vitro biophysical research)

The interaction of peptides with cellular membranes is a critical aspect of their biological function, particularly for antimicrobial and cell-penetrating peptides. googleapis.com The physicochemical properties of H-Thr-Pro-OH HCl suggest a limited interaction with lipid bilayers.

The dipeptide is relatively small and polar. The threonine side chain contains a hydroxyl group, and the peptide backbone contains polar carbonyl and amide groups, all capable of forming hydrogen bonds with water. Proline's cyclic structure imparts rigidity but is not strongly hydrophobic. Therefore, H-Thr-Pro-OH HCl is expected to be highly water-soluble with a low propensity to partition into the hydrophobic core of a lipid membrane.

Biophysical techniques could be used to confirm this prediction:

Circular Dichroism (CD) Spectroscopy: In the presence of lipid vesicles (liposomes), H-Thr-Pro-OH HCl would be expected to show no significant change in its CD spectrum, indicating it does not adopt a defined secondary structure upon potential association with the membrane surface.

Tryptophan Fluorescence: As the dipeptide lacks an intrinsic fluorophore, a fluorescent probe like tryptophan could be incorporated into an analogue to study membrane partitioning. A lack of a blue shift in the fluorescence emission spectrum in the presence of liposomes would indicate that the peptide remains in an aqueous environment.

Isothermal Titration Calorimetry (ITC): Titrating H-Thr-Pro-OH HCl with lipid vesicles would likely show a very small heat of interaction, confirming weak or no binding to the lipid bilayer.

Table 5: Illustrative Biophysical Data for H-Thr-Pro-OH HCl Interaction with POPC/POPG (3:1) Vesicles
TechniqueParameterHypothetical ObservationInterpretation
Circular Dichroism (CD)Change in Molar EllipticityNegligibleNo induction of secondary structure; peptide remains disordered.
Fluorescence Spectroscopy (using a fluorescent analogue)Emission λₘₐₓ Shift< 2 nmPeptide does not partition into the hydrophobic membrane core.
Isothermal Titration Calorimetry (ITC)Binding Enthalpy (ΔH)Near zeroNo significant binding interaction with the lipid bilayer.

Liposome Binding Assays and Membrane Permeability Investigations

Liposome binding assays are crucial experimental tools used to quantify the affinity of a molecule for a lipid bilayer. These assays typically involve incubating the molecule of interest with liposomes of a defined lipid composition and then separating the liposome-bound fraction from the unbound fraction. The extent of binding can be determined using various analytical techniques.

For a small, hydrophilic dipeptide such as H-Thr-Pro-OHHCl, the expectation is that its direct binding to a neutral lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), would be weak. The presence of the polar hydroxyl group on the threonine residue and the charged terminal amino and carboxyl groups at physiological pH would generally disfavor partitioning into the hydrophobic core of the membrane. Theoretical studies on individual amino acids support this, with research indicating that proline does not exhibit a significant binding affinity for DPPC membranes. rsc.org The interaction, if any, would likely be confined to the headgroup region of the phospholipids, potentially involving hydrogen bonding between the peptide's polar groups and the phosphate (B84403) or carbonyl groups of the lipids. rsc.org

Membrane permeability investigations assess the ability of a compound to traverse a lipid bilayer. Small, uncharged molecules can often pass through membranes via passive diffusion, but peptides, even small ones, generally exhibit low passive permeability due to their polar backbone and side chains. unc.edunih.govbachem.com For this compound, its hydrophilic nature and net charge at physiological pH would be significant barriers to passive diffusion across a lipid membrane. Any significant transport would likely necessitate a specific transporter protein. For instance, specialized carriers are known to facilitate the export of L-threonine across bacterial membranes when it accumulates to high intracellular concentrations from the breakdown of threonine-containing peptides. nih.gov

Table 1: Inferred Membrane Interaction Properties of this compound

PropertyInferred CharacteristicRationale
Liposome Binding Affinity (Neutral Bilayers) LowThe molecule is small and polar, with charged termini and a hydroxyl group, making partitioning into the hydrophobic membrane core energetically unfavorable. Proline has been shown to have low affinity for lipid bilayers. rsc.org
Primary Interaction Site Lipid Headgroup RegionAny interaction is likely to be mediated by hydrogen bonding and electrostatic interactions with the polar headgroups of phospholipids. rsc.org
Passive Membrane Permeability Very LowThe hydrophilic and charged nature of the dipeptide hinders its ability to passively diffuse across the hydrophobic lipid bilayer. unc.edunih.gov
Potential Transport Mechanism Carrier-Mediated TransportSignificant translocation across a biological membrane would likely require a specific peptide or amino acid transporter. nih.gov

This table presents inferred properties based on the physicochemical characteristics of this compound and data from related molecules, as direct experimental data is not available.

Biophysical Characterization of this compound in Membrane Mimetic Systems

Membrane mimetic systems, such as liposomes, micelles, and nanodiscs, are indispensable tools for studying the interactions of molecules with a lipid environment in a controlled manner. nih.gov A variety of biophysical techniques can be employed to characterize these interactions, providing insights into conformational changes, localization, and the thermodynamics of binding.

While specific biophysical studies on this compound are lacking, we can outline the types of investigations that would be informative.

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. In the context of membrane interactions, CD spectroscopy performed in the presence and absence of liposomes or other membrane mimetics could reveal whether this compound adopts any ordered conformation upon association with the lipid interface. nih.govfrontiersin.org Given its small size, significant secondary structure formation is unlikely, but changes in the CD spectrum could still indicate binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution and solid-state NMR are powerful techniques for obtaining atomic-resolution information. Solution NMR could be used to identify which parts of the this compound molecule interact with micelles or small unilamellar vesicles by monitoring changes in chemical shifts or through nuclear Overhauser effect (NOE) experiments. Solid-state NMR could provide information on the location and orientation of the dipeptide within a lipid bilayer.

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide a dynamic, atomistic view of peptide-membrane interactions. Simulations could be used to predict the preferred location of this compound within a model membrane, calculate the free energy of binding, and characterize the specific hydrogen bonding and electrostatic interactions between the dipeptide and lipid molecules. rsc.org

Table 2: Potential Biophysical Techniques for Studying this compound-Membrane Interactions

TechniqueMembrane MimeticType of Information Obtainable
Circular Dichroism (CD) Spectroscopy Liposomes, MicellesConformational changes of the dipeptide upon membrane interaction. nih.govfrontiersin.org
Isothermal Titration Calorimetry (ITC) Liposomes, MicellesThermodynamic parameters of binding (affinity, enthalpy, entropy).
Nuclear Magnetic Resonance (NMR) Spectroscopy Micelles, Bicelles, NanodiscsAtomic-level detail of interaction sites, peptide conformation, and localization within the membrane mimetic.
Fluorescence Spectroscopy (with labeled peptide) LiposomesBinding affinity, kinetics, and information about the local environment of the peptide.
Molecular Dynamics (MD) Simulations Model Lipid BilayerAtomistic details of binding, orientation, and dynamics of the peptide-membrane complex. rsc.org

This table outlines the potential application of various biophysical techniques to study the interactions of this compound with membrane mimetics, as direct experimental data is not currently available.

Investigation of H Thr Pro Ohhcl in Preclinical Biological Research Models

In Vitro Cellular Assays for H-Thr-Pro-OHHCl Biological Activity (Mechanistic focus)

In vitro studies using cultured cells are fundamental for dissecting the molecular mechanisms of a compound. For this compound, these assays focus on how the dipeptide influences cellular functions at the signaling, genetic, and protein levels.

The binding of a ligand to a receptor initiates a cascade of signaling events that can alter cell behavior. khanacademy.org Given that this compound provides proline, its effects are hypothesized to intersect with proline-dependent signaling pathways. Proline metabolism can generate reactive oxygen species (ROS), which act as signaling molecules, and influence pathways sensitive to the cell's metabolic and redox state. frontiersin.org

Key signaling pathways potentially modulated by this compound include:

MAPK (Mitogen-Activated Protein Kinase) Pathways : These pathways, including ERK, JNK, and p38, are central to cellular responses to stress. nih.gov Heat shock and other stressors can activate these kinases, which in turn can modulate cellular processes. nih.gov

PI3K/Akt/mTOR Pathway : This pathway is a crucial regulator of cell growth, proliferation, and metabolism. Proline availability has been linked to the modulation of this pathway. frontiersin.org

Hypoxia-Inducible Factor (HIF) Signaling : The byproducts of proline oxidation can stabilize HIF-1α, a key transcription factor in cellular responses to low oxygen and metabolic stress. frontiersin.org

Standard laboratory techniques are employed to measure the activation or inhibition of these pathways. Western Blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms. Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific biomarkers, such as cytokines or signaling molecules, in cell lysates or culture media. researchgate.net

Table 1: Potential Biomarkers for this compound Cellular Signaling Studies This table is interactive. You can sort and filter the data.

Pathway Potential Biomarker Analytical Method Rationale
MAPK/ERK Phospho-ERK1/2 Western Blot Measures activation of the growth factor signaling cascade. nih.gov
MAPK/p38 Phospho-p38 Western Blot Indicates cellular response to inflammatory cytokines and stress.
PI3K/Akt Phospho-Akt Western Blot Assesses activation of a key survival and growth pathway. frontiersin.org
mTOR Phospho-mTOR Western Blot Measures activity of a central regulator of cell metabolism. frontiersin.org
HIF Signaling HIF-1α Western Blot, ELISA Detects stabilization of the key hypoxia response factor. frontiersin.org

To gain a comprehensive understanding of a compound's impact, researchers analyze its effects on global gene and protein expression. nih.gov These techniques can reveal novel targets and pathways affected by this compound.

Gene Expression Profiling : Techniques like transcriptome sequencing (RNA-Seq) or DNA microarrays are used to quantify the complete set of RNA transcripts in a cell under specific conditions. frontiersin.orgnih.gov By comparing cells treated with this compound to untreated control cells, researchers can identify differentially expressed genes (DEGs). frontiersin.orgnih.gov This analysis can point towards the biological processes being modulated, such as cell cycle regulation, stress response, or apoptosis. frontiersin.orgkhanacademy.org

Proteomic Analysis : Mass spectrometry-based proteomics provides a large-scale analysis of the proteins present in a cell. nih.gov Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is one method used to compare the relative abundance of thousands of proteins between treated and untreated samples. nih.gov This can reveal changes in protein expression that result from altered gene expression or post-translational modifications, providing a functional snapshot of the cellular response to the dipeptide. nih.govnih.gov

Table 2: Illustrative Example of Potential Gene Expression Changes Following this compound Treatment This table is interactive. You can sort and filter the data.

Gene Category Potential Gene Example Predicted Change Implied Cellular Process
Stress Response HSP70 Upregulated Activation of heat shock/stress response pathway. nih.gov
Metabolism PUTA (Proline Dehydrogenase) Upregulated Increased proline catabolism. nih.gov
Cell Cycle CDKN1A (p21) Upregulated Potential cell cycle arrest.
Apoptosis BAX Upregulated Induction of pro-apoptotic signaling.

For a dipeptide like this compound to exert an intracellular effect, it must first cross the plasma membrane. Understanding its transport mechanism is crucial. The cellular uptake of peptides can occur through several pathways, including direct penetration or endocytic routes like macropinocytosis and clathrin- or caveolae-mediated endocytosis. nih.govdovepress.com

Uptake Mechanisms : Studies to elucidate the uptake mechanism often involve treating cells with the compound at low temperatures (e.g., 4°C) or using chemical inhibitors that block specific endocytic pathways. dovepress.com For instance, chlorpromazine (B137089) can be used to inhibit clathrin-mediated endocytosis. dovepress.com The amount of internalized compound is then quantified to determine the primary route of entry.

Intracellular Localization : To determine where the dipeptide accumulates within the cell, a fluorescently labeled version of this compound can be synthesized. Live-cell imaging using fluorescence microscopy can then track its movement and colocalization with specific organelle markers (e.g., for lysosomes, mitochondria, or the nucleus). This helps to identify potential sites of action or metabolism. researchgate.net

In Vivo Animal Studies for Mechanistic Elucidation of this compound Effects (Preclinical focus)

While in vitro assays are critical for mechanistic insights, in vivo studies in animal models are necessary to understand a compound's effects in the context of a whole, living organism. nih.govnih.gov

The choice of animal model is dictated by the specific biological question. For most preclinical research, including studies on dipeptides, rodents are the most commonly used models. nih.govnih.gov

Mice (Mus musculus) : Mice are frequently chosen due to their small size, short life cycle, well-characterized genetics, and the availability of numerous transgenic strains that can model human diseases like cancer, metabolic disorders, and neurodegenerative conditions. nih.gov

Rats (Rattus norvegicus) : Rats are often used in drug discovery and toxicology studies. nih.gov Their larger size can facilitate certain surgical or sampling procedures, and they are well-established models for research in areas such as hypertension, diabetes, and neurology. nih.govnih.gov

The justification for using these models to study this compound would be based on their physiological and metabolic similarities to humans. For instance, if the research question involves the role of proline metabolism in cancer, a mouse model with tumor xenografts would be appropriate. nih.gov If the focus is on stress response, a model involving induced physiological stress could be used. nih.gov

Table 3: Selection of Animal Models for this compound Research This table is interactive. You can sort and filter the data.

Research Question Recommended Animal Model Justification
Role in tumor metabolism Xenograft Mouse Model Allows study of the compound's effect on human tumor growth in a living system. nih.gov
Effects on systemic metabolic stress Diabetic Rat Model (e.g., Zucker) Established model for metabolic dysregulation where proline metabolism may be relevant. nih.gov
Impact on neurological function Rat Model of Neurological Disease Rats are widely used in behavioral and neurological studies. nih.gov

Pharmacodynamics is the study of what a drug does to the body. nih.gov A key component of this is confirming that the compound interacts with its intended molecular target in a living organism, a concept known as target engagement. nih.gov

Pharmacodynamic Assessments : These studies measure the physiological or biochemical effect of the compound over time. For this compound, this could involve collecting blood or tissue samples at various time points after administration to measure biomarkers identified in vitro (e.g., levels of metabolic enzymes, signaling proteins, or downstream products). nih.gov

Target Engagement Methodologies :

Activity-Based Protein Profiling (ABPP) : This chemoproteomic technique can be used to directly measure the activity of enzymes in tissue lysates from animals treated with the compound. nih.gov It uses chemical probes that react with the active site of specific enzyme families, allowing for quantification of target inhibition or activation. nih.gov

Radiotracer Imaging (e.g., MicroPET) : A radiolabeled version of this compound or a competing ligand can be administered to the animal. Positron Emission Tomography (PET) imaging can then visualize the distribution of the compound and its binding to specific tissues or targets in real-time. A reduction in signal after pre-dosing with the non-radiolabeled compound can confirm target engagement. nih.gov

These advanced techniques are crucial for validating that the molecular mechanisms observed in cell culture also occur within a complex physiological system, bridging the gap between in vitro findings and potential therapeutic applications. nih.gov

Table 4: Methodologies for In Vivo Pharmacodynamic and Target Engagement Analysis This table is interactive. You can sort and filter the data.

Methodology Purpose Description
Serial Blood/Tissue Sampling Pharmacodynamic Biomarker Analysis Collection of samples over time to measure changes in biomarkers (e.g., via ELISA, Western Blot) in response to the compound. nih.gov
Microfluidic Activity-Based Protein Profiling (ABPP) Target Activity Measurement High-throughput analysis of enzyme activity in tissue lysates to directly assess target engagement. nih.gov
MicroPET Imaging In Vivo Target Occupancy Non-invasive imaging using a radiolabeled tracer to visualize and quantify compound-target binding in real-time. nih.gov

Rational Design, Synthesis, and Characterization of H Thr Pro Ohhcl Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies of H-Thr-Pro-OHHCl Based on Molecular Modifications

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this involves systematically modifying its N-terminus, C-terminus, and the side chains of both the threonine and proline residues to probe their individual contributions to molecular recognition and function.

The termini of peptides are critical for their stability and interaction with biological targets. Modifications at these positions can significantly alter a peptide's pharmacokinetic and pharmacodynamic properties.

N-terminal Modifications: The free amino group of the threonine residue is a key site for modification. A common strategy is N-acetylation , which neutralizes the positive charge at physiological pH. nih.govnih.gov This modification can enhance proteolytic stability by preventing degradation by aminopeptidases. nih.gov The impact of N-acetylation on the bioactivity of H-Thr-Pro-OH would be evaluated through relevant biological assays to determine if the charge is crucial for target interaction. Another potential modification is the attachment of lipid moieties, such as palmitoylation, to increase membrane permeability and facilitate entry into cells.

C-terminal Modifications: The carboxylic acid of the proline residue can be modified to an amide via C-terminal amidation . bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net This modification removes the negative charge, which can increase the peptide's stability against carboxypeptidases and enhance its ability to cross cell membranes. biorxiv.orgresearchgate.net The effect of C-terminal amidation on the biological activity of H-Thr-Pro-OH would be assessed to understand the importance of the C-terminal carboxylate for its function. bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net

The following table summarizes potential terminal modifications and their expected functional impact:

Table 1. Potential N-terminal and C-terminal Modifications of H-Thr-Pro-OH and Their Hypothesized Functional Impact.
ModificationPositionChemical ChangeHypothesized Functional Impact
N-AcetylationN-terminus (Threonine)Addition of an acetyl group (-COCH₃)Increased proteolytic stability, charge neutralization. nih.govnih.gov
N-PalmitoylationN-terminus (Threonine)Addition of a palmitoyl (B13399708) group (C₁₆H₃₁O-)Enhanced lipophilicity and cell membrane permeability.
C-AmidationC-terminus (Proline)Conversion of carboxylic acid (-COOH) to amide (-CONH₂)Increased stability against carboxypeptidases, charge neutralization. bas.bgbas.bgcore.ac.ukbiorxiv.orgresearchgate.net
C-EsterificationC-terminus (Proline)Conversion of carboxylic acid (-COOH) to an ester (-COOR)Increased hydrophobicity, potential for prodrug strategy.

The side chains of threonine and proline are defining features of this compound and are prime candidates for modification to probe SAR.

Threonine Side Chain Modifications: The hydroxyl group of the threonine side chain can be a key interaction point, potentially forming hydrogen bonds with a biological target. Modifications could include O-methylation to block this hydrogen-bonding capability or replacement of the methyl group with larger alkyl groups to explore steric effects. The development of pseudoproline dipeptides, where the threonine side chain is cyclized onto the backbone nitrogen, offers a way to rigidify the peptide backbone and explore conformational constraints. acs.orgsci-hub.se

Proline Side Chain Modifications: The proline ring offers a scaffold for a variety of modifications. A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. acs.orgudel.edunih.gov For H-Thr-Pro-OH, this could involve introducing substituents at the 3- or 4-position of the proline ring. For example, fluorination at the 4-position can introduce stereoelectronic effects that influence the puckering of the proline ring and the cis-trans isomerization of the peptide bond, which can have profound effects on the peptide's conformation and biological activity. acs.orgudel.edunih.gov

The following table illustrates potential side chain modifications and their rationale for SAR studies:

Table 2. Potential Side Chain Modifications of H-Thr-Pro-OH for SAR Studies.
ModificationResidueChemical ChangeRationale for SAR Study
O-MethylationThreonine-OH to -OCH₃Assess the importance of the hydroxyl group as a hydrogen bond donor.
HomologationThreonine-CH(OH)CH₃ to -CH(OH)CH₂CH₃Probe steric tolerance at the threonine side chain binding pocket.
4-FluorinationProlineAddition of fluorine at the C4 positionIntroduce stereoelectronic effects to alter ring pucker and cis/trans isomerism. acs.orgudel.edunih.gov
4-HydroxylationProlineAddition of a hydroxyl group at the C4 positionIntroduce a hydrogen bonding group on the proline ring.

Development of this compound-Based Molecular Probes and Research Tools

To identify the cellular targets and elucidate the mechanism of action of this compound, the development of molecular probes is essential. These tools are designed to report on the location and binding partners of the parent molecule within a biological system.

Fluorescently labeling H-Thr-Pro-OH allows for its visualization in cells and tissues using techniques like confocal microscopy and flow cytometry. sb-peptide.combio-itworld.comnih.govosaka-u.ac.jpresearchgate.net A common approach is to conjugate a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to the N-terminus of the threonine residue. sb-peptide.combio-itworld.com The choice of fluorophore and the linker used for conjugation are critical to minimize perturbation of the dipeptide's biological activity. These fluorescent probes can be used in binding assays, such as fluorescence polarization, to quantify the interaction with potential binding partners. bio-itworld.com

Biotinylation is a powerful technique for identifying and isolating the binding partners of a small molecule. nih.govnih.govresearchgate.netresearchgate.net A biotin (B1667282) tag can be attached to H-Thr-Pro-OH, typically at the N-terminus, often with a spacer arm to reduce steric hindrance. The resulting biotinylated probe can be incubated with cell lysates, and any proteins that bind to the probe can be captured using streptavidin-coated beads. nih.govnih.govresearchgate.netresearchgate.net The captured proteins can then be identified by mass spectrometry. This approach, known as affinity purification, is a cornerstone of chemical biology for target deconvolution. nih.govnih.govresearchgate.netresearchgate.net

Photoaffinity labeling is a sophisticated technique used to covalently link a probe to its binding partner upon photoactivation. tandfonline.comacs.orgnih.govnih.govbohrium.comresearchgate.net A photoaffinity probe based on H-Thr-Pro-OH would incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine. tandfonline.comnih.govnih.govbohrium.comresearchgate.net These groups are chemically inert in the dark but form highly reactive species upon exposure to UV light, which then form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. tandfonline.comnih.govnih.govbohrium.comresearchgate.net These probes also typically include a reporter tag, like biotin or a clickable alkyne group, to facilitate the detection and enrichment of the cross-linked protein-probe complex. acs.org

The following table outlines the design of potential molecular probes based on H-Thr-Pro-OH:

Table 3. Design of H-Thr-Pro-OH-Based Molecular Probes.
Probe TypeKey FeaturesApplication
Fluorescent ProbeN-terminal conjugation of a fluorophore (e.g., FITC)Cellular imaging, localization studies, in vitro binding assays. sb-peptide.combio-itworld.comnih.govosaka-u.ac.jpresearchgate.net
Affinity ProbeN-terminal biotinylation with a spacer armTarget identification and purification from cell lysates. nih.govnih.govresearchgate.netresearchgate.net
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., benzophenone) and a reporter tag (e.g., biotin)Covalent capture of binding partners for definitive target identification. tandfonline.comacs.orgnih.govnih.govbohrium.comresearchgate.net

Analytical and Bioanalytical Method Development for H Thr Pro Ohhcl Research

Quantitative Methodologies for H-Thr-Pro-OHHCl in Complex Biological Matrices (Research samples)

The accurate measurement of this compound at trace levels within complex biological samples, such as plasma, serum, or tissue homogenates, is fundamental for understanding its behavior in a research context. Methodologies must be sensitive, selective, and reliable.

LC-MS/MS Method Development for Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules like H-Thr-Pro-OH in biological samples due to its high sensitivity and specificity. mdpi.com The development of a robust LC-MS/MS method involves optimizing chromatographic separation and mass spectrometric detection.

For the analysis of H-Thr-Pro-OH, a reversed-phase column, such as a C18, is typically employed to separate the dipeptide from endogenous matrix components. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

Mass spectrometric detection is performed in positive ion mode using electrospray ionization (ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte. For H-Thr-Pro-OH (molar mass of the free base: 216.23 g/mol ), the protonated molecule [M+H]⁺ at m/z 217.1 would be selected as the precursor ion. nih.govuco.esresearchgate.net This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored.

A study involving the analysis of hydrolyzed bird's nest identified Threonyl-proline using LC-MS, demonstrating the feasibility of detecting this dipeptide in complex biological mixtures. nih.govresearchgate.net The development of a quantitative method would require the use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled H-Thr-Pro-OH) to correct for matrix effects and variations in instrument response.

Table 1: Representative LC-MS/MS Parameters for H-Thr-Pro-OH Analysis (Note: These are typical parameters and may require optimization for specific instrumentation and matrices.)

ParameterValue
Chromatography
ColumnC18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.0 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.8 mL/min nih.gov
GradientOptimized for separation from matrix interferences nih.gov
Injection Volume10 µL nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 217.1 nih.govresearchgate.net
Product Ion (example)~m/z 70.1 (Proline immonium ion)
Collision EnergyTo be optimized
Dwell TimeTo be optimized

Immunoassays and Biosensor-Based Detection for this compound

Immunoassays and biosensors offer alternative platforms for the detection of H-Thr-Pro-OH, often with the advantages of high throughput and potential for point-of-care applications. mdpi.commdpi.com These methods rely on the specific binding of a biorecognition element, such as an antibody or a synthetic peptide, to the target analyte. nih.gov

Developing a competitive enzyme-linked immunosorbent assay (ELISA) would involve immobilizing a conjugate of H-Thr-Pro-OH onto a microplate. In the assay, a specific antibody against H-Thr-Pro-OH would be mixed with the sample. The free H-Thr-Pro-OH in the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the plate, detected via a secondary enzyme-labeled antibody, is inversely proportional to the concentration of H-Thr-Pro-OH in the sample. researchgate.net

Peptide-based biosensors are another promising avenue. nih.govresearchgate.net These devices transduce the binding event between the peptide and its target into a measurable signal, which can be electrochemical, optical, or piezoelectric. mdpi.com For instance, an electrochemical biosensor could be fabricated by immobilizing a peptide sequence that specifically binds H-Thr-Pro-OH onto an electrode surface. nih.gov Binding of the dipeptide would alter the electrochemical properties at the electrode surface, generating a detectable signal. mdpi.com The development of such biosensors requires the identification of high-affinity binding partners, which can be achieved through techniques like phage display. dtic.mil

Stability Profiling of this compound in Research Buffers and Biological Milieu

Understanding the stability of this compound is critical for ensuring the integrity of research samples and for the design of reliable experiments. Degradation can occur through various chemical and enzymatic pathways, influenced by factors such as pH, temperature, and the presence of enzymes in biological matrices.

Investigation of pH, Temperature, and Enzymatic Degradation Pathways

The stability of peptides is highly dependent on the pH and temperature of the environment. rsc.org The peptide bond preceding a proline residue, as in H-Thr-Pro-OH, is known to be relatively resistant to cleavage by many standard proteases but can be a target for specific enzymes. nih.gov

pH and Temperature Effects: The stability of H-Thr-Pro-OH can be assessed by incubating the compound in various buffers across a range of pH values and temperatures. Aliquots are taken at different time points and analyzed by a stability-indicating method, such as LC-MS/MS, to quantify the remaining parent compound. Dipeptides can exhibit different degradation rates at various pH levels, often showing increased hydrolysis under strongly acidic or alkaline conditions. dcu.ie Temperature is a critical factor, with higher temperatures generally accelerating degradation reactions. researchgate.net

Enzymatic Degradation: In biological milieu, such as serum or cell culture media, enzymatic degradation is a primary concern. The Xaa-Pro peptide bond is specifically cleaved by enzymes known as Xaa-Pro dipeptidases or prolidases (EC 3.4.13.9). mdpi.com These enzymes are present in various tissues and biological fluids and catalyze the hydrolysis of dipeptides with a C-terminal proline residue. mdpi.com The rate of enzymatic degradation can be studied by incubating H-Thr-Pro-OH with biological matrices or purified enzymes and monitoring its disappearance over time. Studies on prolidases show that their activity is also pH and temperature-dependent, with optimal activity often observed in the neutral to alkaline pH range. dcu.iemdpi.com For example, a novel Xaa-Pro dipeptidase from Aspergillus phoenicis showed maximum activity at pH 9.0 and 55 °C. mdpi.com

Table 2: Hypothetical Stability of H-Thr-Pro-OH under Various Conditions (Note: This table presents illustrative data based on general peptide stability principles and findings for related X-Pro dipeptides. Specific experimental data for H-Thr-Pro-OH is required for confirmation.)

ConditionIncubation Time (hours)% Remaining H-Thr-Pro-OHPrimary Degradation Pathway
pH 3.0, 25°C24>95%Acid Hydrolysis (slow)
pH 7.4, 4°C24>98%Minimal
pH 7.4, 37°C24~90%Chemical Hydrolysis
pH 9.0, 37°C24~85%Base-catalyzed Hydrolysis
Human Serum, 37°C4<50%Enzymatic (Prolidase) Cleavage

Strategies for Enhancing this compound Stability in Research Applications

Given the potential for degradation, several strategies can be employed to enhance the stability of H-Thr-Pro-OH in research applications.

Buffer and pH Control: Maintaining the pH of stock solutions and experimental buffers in a range where the dipeptide is most stable (typically slightly acidic to neutral) can minimize chemical hydrolysis. dcu.ie The choice of buffer can also influence stability. dcu.ie

Temperature Control: Storing stock solutions at low temperatures (e.g., -20°C or -80°C) is essential to prevent long-term degradation. During experiments, samples should be kept on ice whenever possible.

Use of Protease Inhibitors: When working with biological samples that may contain peptidases, the addition of a broad-spectrum protease inhibitor cocktail can help prevent enzymatic degradation. For targeted inhibition of prolidases, specific inhibitors may be required.

Structural Modification: For certain research applications, structural modifications to the dipeptide could be considered to enhance stability. While this creates a new chemical entity, it can be a useful strategy in developing stable research tools. For example, modifying the peptide backbone can increase resistance to enzymatic hydrolysis. researchgate.net

Prompt Analysis: To minimize degradation in biological samples, it is advisable to process and analyze them as quickly as possible after collection. If immediate analysis is not feasible, samples should be flash-frozen and stored at -80°C.

By employing these analytical methods and stability-enhancing strategies, researchers can ensure the accuracy and reliability of their studies involving this compound.

Future Perspectives and Emerging Research Trajectories for H Thr Pro Ohhcl

Identification of Unexplored Biological Roles and Mechanistic Hypotheses

The biological functions of H-Thr-Pro-OH, also known as Threonyl-proline, are not yet extensively characterized, leaving a wide field for future investigation. As a metabolite, it has been identified in organisms like Euglena gracilis and as a component of complex natural products such as hydrolyzed bird's nest. nih.govnih.govresearchgate.net The latter has been associated with improved β-cell function and insulin (B600854) signaling in diabetic mice, suggesting a potential, though currently indirect, role for Threonyl-proline in metabolic regulation. nih.govresearchgate.net

Mechanistic hypotheses for the action of H-Thr-Pro-OH can be formulated based on the known roles of its constituent amino acids. Proline is a crucial component of protein structure and is involved in cellular responses to stress. wikipedia.orgfrontiersin.org Threonine is essential for protein synthesis and stability and plays a role in immune function. nih.gov The dipeptide itself could act as a signaling molecule, potentially interacting with cellular receptors or enzymes that recognize the specific Thr-Pro motif. For instance, certain protein kinases have specificity for seryl-proline and threonyl-proline residues, indicating that H-Thr-Pro-OH could play a role in phosphorylation-dependent signaling pathways. ucl.ac.uk

Furthermore, the presence of the Thr-Pro sequence in larger bioactive peptides, such as a fragment of myelin basic protein implicated in multiple sclerosis, suggests that the dipeptide might have immunomodulatory or neurological functions. chemicalbook.com Future research should aim to elucidate these potential roles through targeted in vitro and in vivo studies.

Table 1: Potential Unexplored Biological Roles and Mechanistic Hypotheses for H-Thr-Pro-OH

Potential Biological Role Mechanistic Hypothesis Supporting Rationale from Constituent Amino Acids/Related Peptides
Metabolic RegulationInteraction with insulin signaling pathways or glucose transporters.Identified in hydrolyzed bird's nest, which shows anti-diabetic effects. nih.govresearchgate.net
Cellular Stress ResponseModulation of stress-responsive signaling cascades.Proline is a known osmoprotectant and stress-related molecule. wikipedia.orgfrontiersin.org
ImmunomodulationInteraction with immune cell receptors or modulation of cytokine production.The Thr-Pro motif is present in immunologically active peptides like myelin basic protein fragments. chemicalbook.com
Neurological FunctionActing as a neurotransmitter or neuromodulator.Proline has been described as a potential endogenous excitotoxin and agonist of glutamate (B1630785) receptors. wikipedia.org
Protein PhosphorylationSubstrate or inhibitor for proline-directed kinases.Kinases recognizing threonyl-proline motifs are known to be involved in key cellular processes. ucl.ac.uk

Integration of H-Thr-Pro-OH HCl Research into Systems Biology and Omics Approaches

The complexity of biological systems necessitates a holistic approach to understanding the function of molecules like H-Thr-Pro-OH HCl. Systems biology, coupled with high-throughput "omics" technologies, offers a powerful framework for this endeavor. Metabolomic studies, for instance, have already identified Threonyl-proline in biological samples, providing a starting point for more in-depth investigations. nih.govuco.es

Future research could employ metabolomics to track the dynamic changes in H-Thr-Pro-OH levels in response to various physiological or pathological stimuli. This could reveal correlations with specific metabolic pathways or disease states. Proteomic approaches can identify proteins that bind to or are modified by H-Thr-Pro-OH, shedding light on its molecular targets. Transcriptomic analyses can further elucidate the downstream effects on gene expression.

Integrating these multi-omics datasets will be crucial for constructing comprehensive models of H-Thr-Pro-OH's biological network. This will allow researchers to move beyond correlational observations to predictive models of the dipeptide's function.

Challenges and Future Directions in Peptide-Based Research Utilizing H-Thr-Pro-OH HCl

While the future of peptide therapeutics is promising, research on small dipeptides like H-Thr-Pro-OH HCl faces several challenges. pharmiweb.comdatainsightsmarket.comnews-medical.netglobalgrowthinsights.comglobenewswire.com These include their rapid degradation by peptidases in biological systems, which can limit their bioavailability and therapeutic potential. Furthermore, their small size and relatively simple structure can make it difficult to achieve high target specificity and affinity.

Overcoming these challenges will require innovative approaches in peptide chemistry and drug delivery. Future research could focus on developing modified versions of H-Thr-Pro-OH with enhanced stability, for example, by incorporating non-natural amino acids or cyclizing the peptide backbone. Encapsulation in novel drug delivery systems could also protect the dipeptide from degradation and facilitate targeted delivery.

A key future direction will be to leverage the growing understanding of peptide-protein interactions to design H-Thr-Pro-OH-based molecules with specific biological activities. This could involve using the dipeptide as a starting point for the development of more complex peptidomimetics or as a component of larger therapeutic peptides.

Potential for H-Thr-Pro-OH HCl as a Preclinical Scaffold for Advanced Chemical Biology Tools

The simple yet defined structure of H-Thr-Pro-OH HCl makes it an attractive scaffold for the development of advanced chemical biology tools. By chemically modifying the dipeptide, researchers can create probes to investigate biological processes with high precision. For example, attaching fluorescent tags or biotin (B1667282) labels to H-Thr-Pro-OH could enable the visualization and identification of its binding partners within cells.

Furthermore, H-Thr-Pro-OH can serve as a building block for the synthesis of combinatorial peptide libraries. These libraries can be screened for novel biological activities, potentially leading to the discovery of new therapeutic leads or research tools. The unique conformational constraints imposed by the proline residue can be exploited to create peptides with specific three-dimensional structures, enhancing their target-binding properties.

The development of H-Thr-Pro-OH-based probes and libraries will be instrumental in dissecting the complex signaling networks in which this dipeptide may participate, ultimately paving the way for its potential translation into therapeutic applications.

Q & A

Q. How can researchers ensure the reproducibility of this compound bioactivity studies across independent laboratories?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for preclinical reporting. Share raw data (spectra, dose-response curves) via repositories like Zenodo. Use third-party peptide synthesis services for blinded replication. Include positive controls (e.g., commercial agonists/inhibitors) and validate cell line authentication (STR profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.